molecular formula C13H7N3O6 B15017661 9H-Fluorene, 2,4,7-trinitro- CAS No. 34263-36-0

9H-Fluorene, 2,4,7-trinitro-

Cat. No.: B15017661
CAS No.: 34263-36-0
M. Wt: 301.21 g/mol
InChI Key: PDEJYRZFAJILSQ-UHFFFAOYSA-N
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Description

9H-Fluorene, 2,4,7-trinitro-: is a polycyclic aromatic hydrocarbon derivative with three nitro groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trinitro-9H-fluorene typically involves the nitration of fluorene followed by oxidation. The nitration process introduces nitro groups at specific positions on the fluorene ring. The oxidation step converts the nitrated fluorene into the desired 2,4,7-trinitro-9H-fluorene .

Industrial Production Methods: In industrial settings, 2,4,7-trinitro-9H-fluorene can be crystallized from a mixture of nitric acid and water (3:1 ratio). The product is then washed with water and dried under vacuum over phosphorus pentoxide (P2O5). Alternatively, it can be recrystallized from dry benzene .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-trinitro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,7-trinitro-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,7-trinitro-9H-fluorene exerts its effects involves its interaction with molecular targets and pathways. The compound can form charge-transfer complexes with donor molecules, leading to unique electronic and energy characteristics. These interactions can influence various physical properties and potentially affect biological systems .

Comparison with Similar Compounds

  • 2,4,5,7-tetranitro-9-fluorenone
  • 2,7-dinitro-9-fluorenone
  • 9-fluorenone

Comparison: 2,4,7-trinitro-9H-fluorene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to other nitro-substituted fluorenes, it exhibits distinct electronic characteristics and forms unique charge-transfer complexes .

Properties

IUPAC Name

2,4,7-trinitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O6/c17-14(18)9-1-2-11-7(4-9)3-8-5-10(15(19)20)6-12(13(8)11)16(21)22/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJYRZFAJILSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187832
Record name 9H-Fluorene, 2,4,7-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34263-36-0
Record name 2,4,7-Trinitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34263-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene, 2,4,7-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034263360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 2,4,7-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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